methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate
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Overview
Description
methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate is a chemical compound with the molecular formula C10H10BrNO4. It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a hydroxyimino group attached to a propanoate backbone. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under mild heating conditions.
Major Products Formed
Oxidation: Formation of 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(3-bromo-4-hydroxyphenyl)-2-aminopropanoate.
Substitution: Formation of 3-(3-substituted-4-hydroxyphenyl)-2-hydroxyiminopropanoate.
Scientific Research Applications
methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the bromine atom and hydroxyimino group, making it less reactive in certain chemical reactions.
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxyiminopropanoate: Contains a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxyiminopropanoate: Contains a chlorine atom instead of a bromine atom, which can influence its chemical and biological properties.
Uniqueness
methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate is unique due to the presence of both a bromine atom and a hydroxyimino group. These functional groups confer distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXHNFGHJPBXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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